molecular formula C12H9ClN2O2 B2893422 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338977-00-7

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2893422
CAS No.: 338977-00-7
M. Wt: 248.67
InChI Key: CNDYPYHIMMYLHA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number 338977-00-7 and a molecular formula of C12H9ClN2O2. It has a molecular weight of 248.67 g/mol . This reagent belongs to the class of pyrrole derivatives, which are five-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry . The pyrrole scaffold is a valuable structural element found in many natural products and synthetic compounds with demonstrated biological activity . Researchers are actively exploring new pyrrole-containing compounds, such as this one, for their potential as antibacterial agents in the ongoing fight against antibiotic resistance . The compound's structure, which features a chlorobenzoyl moiety attached to the pyrrole core, makes it a promising building block for synthesizing and evaluating novel pharmacologically active molecules. It is intended for use in laboratory research and chemical synthesis only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDYPYHIMMYLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of pyrrole derivatives. One common method is the reaction of 4-chlorobenzoyl chloride with 1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

  • Chlorinated vs. Trifluoromethyl Groups :

    • Target Compound : The 4-chlorobenzoyl group introduces moderate electron-withdrawing effects and steric bulk.
    • Analog : 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide (128, ) features a trifluoromethyl-indolyl group, which enhances hydrophobicity and metabolic stability compared to the chlorobenzoyl group .
  • Phenyl vs.

Carboxamide Side Chain Modifications

  • Simple Amines vs. Heterocyclic Amines :
    • Target Compound : The carboxamide group is unsubstituted in the target, while analogs like 129 () use 1-(1-methyl-1H-pyrazol-3-yl)ethylamine, introducing chirality and hydrogen-bonding capabilities .
    • Analog : Compound 39 () employs a 1,2,4-oxadiazol-3-yl ethylamine side chain, enhancing rigidity and affinity for polar binding pockets .

Physicochemical and Spectroscopic Data

NMR and Mass Spectrometry

  • Target Compound : Expected ¹H NMR signals include aromatic protons from the chlorobenzoyl group (~7.5–8.0 ppm) and pyrrole protons (~6.5–7.5 ppm). ESIMS m/z can be estimated as ~305 (C₁₂H₁₀ClN₂O₂).
  • Analog : Compound 128 () shows a pyrrole proton at 7.71–7.72 ppm and ESIMS m/z 388.1 .
  • Analog : Compound 52 () exhibits a pyridinylmethyl proton at 9.53 ppm and ESIMS m/z 375.0 .

Purity and Stability

  • Analog : Compound 39 () achieves 98.36% HPLC purity, suggesting robust synthetic protocols for heterocyclic analogs .
  • Chlorinated Derivatives : Ethyl 4-chloro-1H-pyrrole-2-carboxylate () is a stable precursor, indicating the chloro substituent’s compatibility with diverse reactions .

Biological Activity

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorobenzoyl group and a carboxamide functional group. This specific structural configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxamide, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown promising efficacy against Mycobacterium tuberculosis , suggesting potential applications in anti-tuberculosis drug development. The structure-activity relationship (SAR) studies highlight that modifications to the pyrrole ring can enhance efficacy against drug-resistant strains.

Table 1: Antimicrobial Efficacy of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound< 0.016Mycobacterium tuberculosis
5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide< 0.020Mycobacterium tuberculosis

Anticancer Activity

Various studies have explored the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxicity. In vitro assays have shown that this compound can inhibit the proliferation of cancer cells while exhibiting low toxicity to normal cells.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Growth Inhibition (%)
HeLa (Cervical)12.561
HepG2 (Liver)15.054
MCF-7 (Breast)10.068

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may bind to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. For example, the compound has been shown to inhibit key enzymes linked to mycolic acid biosynthesis in Mycobacterium tuberculosis , which is vital for bacterial survival .

Case Study 1: Antitubercular Activity

In a study aimed at evaluating the antitubercular activity of pyrrole derivatives, this compound was identified as one of the most potent compounds with an MIC value below 0.016 μg/mL against Mycobacterium tuberculosis . The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Efficacy

A comparative study evaluated various pyrrole derivatives for their anticancer properties against HeLa and HepG2 cell lines. The results indicated that this compound significantly inhibited cancer cell growth while maintaining low cytotoxicity towards normal fibroblasts .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a pyrrole-2-carboxylic acid derivative with a chlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Acylation : Reacting the pyrrole core with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Amidation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Critical Parameters : pH control (<7 for amidation), inert atmosphere (N₂/Ar), and monitoring via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and assessing purity?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substitution patterns (e.g., chlorobenzoyl protons at δ 7.4–7.6 ppm; pyrrole NH ~12 ppm in DMSO-d6) .
  • IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1700 cm⁻¹) .
  • LCMS/HPLC : Quantify purity (>95% via reverse-phase C18 column, acetonitrile/water + 0.1% TFA) .
  • Elemental Analysis : Validate stoichiometry (C, H, N within ±0.4% of theoretical) .

Q. How can researchers design initial biological activity screens for this compound?

  • Protocol :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. MIC values <12.5 µg/mL suggest promising activity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in chlorobenzoyl-pyrrole carboxamides, and how can substituents be optimized?

  • SAR Insights :

  • Chlorobenzoyl Position : Para-substitution (4-chloro) enhances lipophilicity and target binding vs. ortho/meta analogues .
  • Pyrrole Modifications : Methyl groups at the 3-position improve metabolic stability but reduce solubility. Replacements with trifluoromethyl (CF₃) balance activity and pharmacokinetics .
  • Advanced Testing : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., MAPK or EGFR) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting Framework :

  • Assay Variability : Replicate experiments under standardized conditions (e.g., fixed inoculum size, temperature).
  • Solubility Effects : Use DMSO stock solutions ≤1% (v/v) to avoid solvent interference .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare MIC/IC₅₀ values across labs .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

  • Experimental Design :

  • Target Identification : Affinity chromatography with immobilized compound to pull down binding proteins (e.g., HSP90, MMP-9) .
  • Enzyme Inhibition : Kinase profiling (e.g., Eurofins KinaseProfiler) at 10 µM to identify IC₅₀ <1 µM hits .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .

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